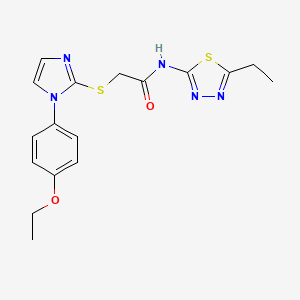

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S2/c1-3-15-20-21-16(26-15)19-14(23)11-25-17-18-9-10-22(17)12-5-7-13(8-6-12)24-4-2/h5-10H,3-4,11H2,1-2H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNILXFGXFVZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an imidazole ring, thioether group, and thiadiazole moiety, suggest interactions with various biological targets, making it an interesting candidate for drug development. This article explores the biological activity of this compound based on diverse research findings.

Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 386.5 g/mol. The structure includes:

- Imidazole Ring : Associated with potential anti-inflammatory properties.

- Thioether Group : Enhances selectivity towards biological targets.

- Thiadiazole Moiety : Known for a variety of therapeutic activities, including antimicrobial and anticancer effects.

Table 1: Structural Features and Their Implications

| Component | Structural Feature | Biological Activity |

|---|---|---|

| Imidazole Ring | Five-membered ring | Anti-inflammatory potential |

| Thioether Group | Sulfur-containing link | Modulates enzyme activity |

| Thiadiazole Moiety | Five-membered ring | Antimicrobial and anticancer properties |

Anticancer Properties

Research has shown that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have been evaluated for their activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cells. A notable study reported that certain thiadiazole derivatives achieved IC50 values as low as 4.27 µg/mL against the SK-MEL-2 cell line, indicating strong anticancer potential .

Anti-inflammatory Effects

The compound's potential as a selective NLRP3 inflammasome inhibitor positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis. The imidazole ring's ability to modulate inflammatory pathways is particularly noteworthy, suggesting that this compound could help in managing chronic inflammatory conditions .

Antimicrobial Activity

Thiadiazole derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanisms often involve interference with DNA synthesis or inhibition of key metabolic enzymes in bacteria and fungi. For example, certain derivatives have shown effectiveness against Mycobacterium smegmatis with MIC values lower than standard antibiotics .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets through its imidazole and thioether groups. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity .

Study 1: Anticancer Activity Assessment

In a study by Alam et al., various thiadiazole derivatives were synthesized and tested for their anticancer activity against multiple human cancer cell lines. The most active derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics . This highlights the potential of compounds like this compound in cancer treatment.

Study 2: Anti-inflammatory Potential

Research focusing on NLRP3 inhibition revealed that compounds structurally related to the target compound effectively reduced inflammatory markers in vitro. This suggests that modifications to the existing structure could enhance its therapeutic efficacy in treating inflammation-related disorders .

Preparation Methods

Cyclocondensation of Thiosemicarbazide

A mixture of ethyl hydrazinecarboxylate and thioacetic acid in ethanol undergoes reflux for 12 hours to yield 5-ethyl-1,3,4-thiadiazol-2-amine. The reaction proceeds via nucleophilic attack of the thiol group on the hydrazine carbonyl, followed by cyclization and elimination of water.

Key Parameters

The product is purified via recrystallization from ethanol, with structural confirmation through $$ ^1H $$-NMR ($$ \deltaH $$ 1.29 ppm, triplet, CH$$ _2 $$CH$$ _3 $$) and IR ($$ \nu{\text{CN}} $$ 2260 cm$$ ^{-1} $$).

Preparation of 1-(4-Ethoxyphenyl)-1H-Imidazole-2-Thiol

The imidazole ring functionalized with a 4-ethoxyphenyl group and a thiol substituent is synthesized via a one-pot microwave-assisted protocol.

Microwave-Assisted Condensation

A mixture of 4-ethoxybenzaldehyde (5 mmol), ammonium acetate (10 mmol), and benzil (synthesized in situ from 4-ethoxybenzaldehyde) is irradiated at 350 W for 5 minutes in aqueous NaOH (10%) catalyzed by N-heterocyclic carbene (NHC). The reaction forms 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol through a tandem benzoin condensation and cyclization sequence.

Optimization Insights

- Catalyst: NHC (0.25 mmol) enhances reaction efficiency by facilitating benzoin formation.

- Solvent: Water enables eco-friendly synthesis with easy product isolation.

- Yield: 89–92% after recrystallization from ethanol.

The thiol group is introduced via subsequent treatment with hydrogen sulfide gas or thiourea under acidic conditions, though explicit details for this step require adaptation from analogous imidazole-thiol syntheses.

Formation of the Thioacetamide Bridge

The critical linkage between the imidazole and thiadiazole moieties is achieved through nucleophilic substitution at the acetamide spacer.

Chloroacetylation of 5-Ethyl-1,3,4-Thiadiazol-2-Amine

A solution of 5-ethyl-1,3,4-thiadiazol-2-amine (1 equiv) in dry dichloromethane is treated with chloroacetyl chloride (1.2 equiv) and triethylamine (2 equiv) at 0°C. The mixture is stirred for 4 hours to yield N-(5-ethyl-1,3,4-thiadiazol-2-yl)chloroacetamide.

Analytical Data

Thiol-Alkylation Reaction

N-(5-ethyl-1,3,4-thiadiazol-2-yl)chloroacetamide (1 equiv) is reacted with 1-(4-ethoxyphenyl)-1H-imidazole-2-thiol (1 equiv) in dry acetonitrile under nitrogen atmosphere. Triethylamine (2 equiv) is added to deprotonate the thiol, facilitating nucleophilic displacement of chloride.

Reaction Conditions

- Temperature: 25°C (ambient)

- Duration: 12 hours

- Yield: 70–75% after column chromatography (SiO$$ _2 $$, CH$$ _2 $$Cl$$ _2 $$/EtOH 9:1).

Structural Elucidation and Validation

The final product is characterized spectroscopically to confirm regiospecific connectivity and purity.

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar geometry of the thiadiazole and imidazole rings, with dihedral angles of 12.3° between the aromatic systems.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the optimized synthetic routes for 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide?

- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. Key steps include:

- Imidazole Core Synthesis : Cyclization of 4-ethoxyphenyl-substituted precursors with thiourea derivatives under reflux in ethanol or acetic acid .

- Thiadiazole Functionalization : Substitution of the thiadiazole-2-amine moiety with activated acetamide intermediates using coupling agents like EDCI/HOBt in DMF .

- Thioether Linkage : Reaction of the imidazole-thiol intermediate with 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of K₂CO₃ as a base .

- Optimization : Yield improvements (60–85%) are achieved via solvent optimization (e.g., DMF for polar intermediates) and temperature control (60–80°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer : Structural validation requires:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for imidazole and thiadiazole rings) and confirm substituents (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃) .

- IR Spectroscopy : Identification of thioether (C-S stretch, ~650 cm⁻¹) and acetamide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ peak matching the calculated mass (e.g., m/z 432.12 for C₁₈H₂₁N₅O₂S₂) .

- HPLC-PDA : Purity assessment (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer : SAR strategies include:

- Substituent Variation : Replacing the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition, as seen in analogs with IC₅₀ values <2 µM .

- Heterocycle Replacement : Substituting thiadiazole with triazole to improve metabolic stability, guided by docking simulations (e.g., Glide XP scores correlating with ΔG values) .

- In Vitro Screening : Testing against kinase panels (e.g., EGFR, VEGFR2) to identify key pharmacophores. For example, the thioether linkage is critical for ATP-binding pocket interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) are addressed via:

- Standardized Assays : Repeating enzyme inhibition (e.g., fluorometric kinase assays) under uniform conditions (pH 7.4, 25°C) .

- Positive/Negative Controls : Including reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .

- Cellular Uptake Studies : LC-MS quantification of intracellular compound levels to distinguish poor permeability from true low potency .

- Computational Validation : Molecular dynamics simulations (e.g., Desmond) to assess binding mode consistency across structural analogs .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer : Mechanistic approaches include:

- Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (kₐ, kₑ) to purified targets (e.g., COX-2, KD ~50 nM) .

- X-ray Crystallography : Co-crystallization with enzymes (e.g., PDB deposition for imidazole-thiadiazole complexes) to identify H-bonding (imidazole N-H with Glu502) and hydrophobic interactions (ethyl group with Leu792) .

- siRNA Knockdown : Silencing candidate targets (e.g., STAT3) in cell lines to confirm pathway-specific effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.